molecular formula C7H7NO4 B064326 Methyl 4-formyl-3-methylisoxazole-5-carboxylate CAS No. 161126-53-0

Methyl 4-formyl-3-methylisoxazole-5-carboxylate

Cat. No. B064326
CAS RN: 161126-53-0
M. Wt: 169.13 g/mol
InChI Key: OZXPIMOUVJSMKM-UHFFFAOYSA-N
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Description

“Methyl 4-formyl-3-methylisoxazole-5-carboxylate” is a chemical compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.13 g/mol . The IUPAC name for this compound is methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-formyl-3-methylisoxazole-5-carboxylate” includes a five-membered heterocyclic moiety . The InChI string representation of the molecule is InChI=1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-formyl-3-methylisoxazole-5-carboxylate” has several computed properties. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 69.4 Ų .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Metal-Free Synthetic Routes

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, the particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, the development of alternate metal-free synthetic routes is crucial .

Anticancer Activity

Isoxazole derivatives have shown potential as anticancer agents . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Antimicrobial Activity

Isoxazole derivatives have also been found to have antimicrobial properties . For example, some 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles were tested for fungicidal activity against R. oryzae, C. tropicum and A. niger .

Solid Phase Peptide Synthesis

5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions .

Antidepressant Activity

Isoxazole derivatives have been found to have antidepressant activity . The substitution of various groups on the isoxazole ring imparts different activity .

Future Directions

Future research could focus on developing eco-friendly synthetic strategies for isoxazole derivatives, given their significance in drug discovery . Additionally, more studies could be conducted to explore the potential applications of “Methyl 4-formyl-3-methylisoxazole-5-carboxylate” in various fields.

properties

IUPAC Name

methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXPIMOUVJSMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161126-53-0
Record name methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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